

Synthesis and Purification of Aspirin (Acetylsalicylic Acid)

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Application Note & Protocol

This document provides detailed procedures for the synthesis and purification of aspirin (acetylsalicylic acid), a widely used pharmaceutical compound. The protocols are intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Aspirin, or acetylsalicylic acid, is a well-known nonsteroidal anti-inflammatory drug (NSAID) used to reduce pain, fever, and inflammation.[1] It is synthesized via the esterification of salicylic acid with acetic anhydride, typically using an acid catalyst such as phosphoric or sulfuric acid.[2][3][4] The resulting crude product is then purified, commonly through recrystallization, to remove unreacted starting materials and byproducts.[5][6]

Data Summary

The following tables summarize quantitative data related to the synthesis and purification of aspirin, including typical yields and purity assessments.

Table 1: Aspirin Synthesis Yields



Method	Heating Source	Reported Yield (%)	Reference
Method 1	Hot Plate	66.8% and 67.9%	[7]
Method 2	Microwave	40.1% and 63.4%	[7]
Standard Lab Synthesis	Water Bath	72.5%	[8]
Temperature Study (50-80°C)	Water Bath	Yield increased 1.28-fold	[9]
General Lab Procedure	Not Specified	44.9%	[10]

Table 2: Purity Analysis of Aspirin

Sample	Melting Point (°C)	Literature Melting Point (°C)	Reference
Crude Aspirin	122-123	138-140	[10]
Recrystallized Aspirin	133-134	138-140	[10]
Method 1 Product	135-136	136	[7]
Method 2 Product	120-122 and 135-136	136	[7]
Synthesized Aspirin	140	135-136	[8]
Pure Aspirin	135	Not Applicable	[1][6]

Experimental ProtocolsSynthesis of Aspirin

This protocol describes the synthesis of aspirin from salicylic acid and acetic anhydride.

Materials:

• Salicylic acid (2-hydroxybenzoic acid)[11]

Methodological & Application



- Acetic anhydride (ethanoic anhydride)[6][11]
- Concentrated (85%) phosphoric acid[5][12] or concentrated sulfuric acid[4][6]
- Deionized water[5]
- Erlenmeyer flasks (50 mL and 125 mL)[5][12]
- · Graduated cylinder
- Water bath[6]
- Ice bath[5]
- Büchner funnel and filter flask[12]
- Filter paper[12]
- Glass stirring rod[12]

Procedure:

- Weigh approximately 2.0 g of salicylic acid and transfer it to a 50-mL Erlenmeyer flask.[12]
- In a fume hood, add 5.0 mL of acetic anhydride to the flask, ensuring to wash down any salicylic acid crystals from the walls.[12]
- Carefully add 5 drops of 85% phosphoric acid to the mixture to act as a catalyst.[12]
- Heat the flask in a water bath at 70-80°C for about 15 minutes, stirring gently to dissolve the solids.[5][11][13]
- Remove the flask from the water bath and cautiously add 2 mL of deionized water to decompose any excess acetic anhydride.[12] Be aware that this may produce hot acetic acid vapors.[12]
- After two minutes, add 20 mL of deionized water to the flask and allow it to cool in the air.[12]



- Once crystals begin to form, place the flask in an ice bath to facilitate further crystallization.
 [12] If crystals are slow to appear, scratching the inside of the flask with a glass rod can help induce crystallization.
- Collect the aspirin crystals by vacuum filtration using a Büchner funnel.[12]
- Wash the collected crystals with a small amount of ice-cold distilled water to rinse away impurities.[12][13]
- Allow the crystals to dry on the filter paper under vacuum for several minutes.[5]

Purification by Recrystallization

This protocol details the purification of the crude aspirin product.

Materials:

- · Crude aspirin
- Ethanol[5]
- Deionized water[5]
- Erlenmeyer flask (50 mL)[5]
- Hot plate[5]
- Ice bath[5]
- Büchner funnel and filter flask[5]
- Filter paper[5]
- Watch glass[5]

Procedure:

Transfer the crude aspirin to a 50-mL Erlenmeyer flask.



- Add a minimum amount of warm ethanol (approximately 4 mL) to dissolve the crystals.[5]
 Heat gently on a hot plate if necessary.[5]
- Once the aspirin is dissolved, remove the flask from the heat and slowly add cold deionized water (approximately 13 mL).[5]
- Allow the solution to cool slowly to room temperature, then chill it in an ice-water bath to induce crystallization of pure aspirin.[5] Soluble impurities should remain in the solution.[5]
- Collect the purified aspirin crystals by vacuum filtration.[5]
- Wash the crystals with a small amount of ice-cold water.
- Transfer the filter paper with the purified crystals to a watch glass and allow it to dry completely.[5]

Purity Assessment: Ferric Chloride Test

This qualitative test can be used to detect the presence of unreacted salicylic acid.

Materials:

- Salicylic acid (for control)
- Crude aspirin sample
- Recrystallized aspirin sample
- Ethanol
- 1% Ferric chloride (FeCl₃) solution[9]
- Test tubes

Procedure:

- Set up four test tubes.
- In each test tube, add 1 mL of ethanol and 2 drops of the FeCl₃ solution.[5]

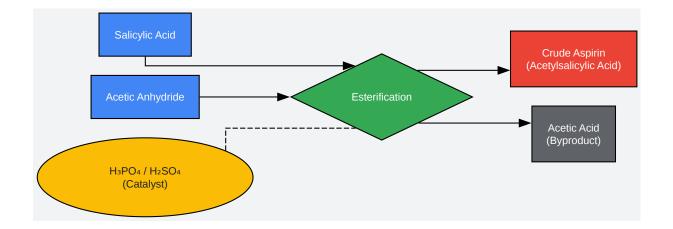


- To the first test tube, add a few crystals of salicylic acid (positive control).
- To the second test tube, add a few crystals of the crude aspirin.[5]
- To the third test tube, add a few crystals of the recrystallized aspirin.[5]
- The fourth test tube will serve as a blank (negative control).[5]
- Shake each tube and observe any color changes. A purple color indicates the presence of phenolic hydroxyl groups, which are present in salicylic acid but not in pure aspirin.[13]

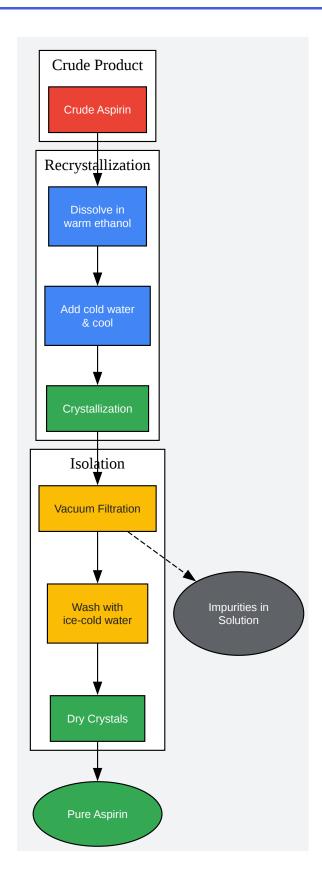
Visualizations

The following diagrams illustrate the key processes in aspirin synthesis and purification.

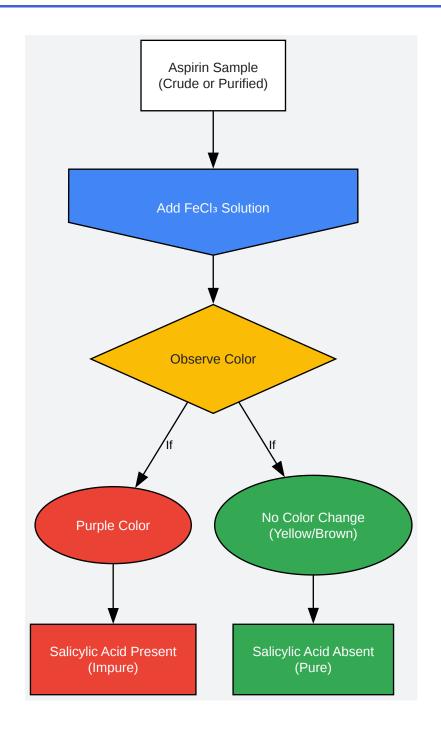












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